Cas no 2227828-95-5 (methyl (3S)-4-cyclopentyl-3-hydroxybutanoate)

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-4-cyclopentyl-3-hydroxybutanoate

- 2227828-95-5

- EN300-1823223

-

- インチ: 1S/C10H18O3/c1-13-10(12)7-9(11)6-8-4-2-3-5-8/h8-9,11H,2-7H2,1H3/t9-/m0/s1

- InChIKey: MGGOFAKFUSYROG-VIFPVBQESA-N

- ほほえんだ: O[C@H](CC(=O)OC)CC1CCCC1

計算された属性

- せいみつぶんしりょう: 186.125594432g/mol

- どういたいしつりょう: 186.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 46.5Ų

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823223-0.05g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-1.0g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 1g |

$1658.0 | 2023-06-01 | ||

| Enamine | EN300-1823223-5.0g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 5g |

$4806.0 | 2023-06-01 | ||

| Enamine | EN300-1823223-1g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 1g |

$1658.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-10g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 10g |

$7128.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-0.5g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 0.5g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-2.5g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-0.1g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-5g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 5g |

$4806.0 | 2023-09-19 | ||

| Enamine | EN300-1823223-10.0g |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate |

2227828-95-5 | 10g |

$7128.0 | 2023-06-01 |

methyl (3S)-4-cyclopentyl-3-hydroxybutanoate 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

methyl (3S)-4-cyclopentyl-3-hydroxybutanoateに関する追加情報

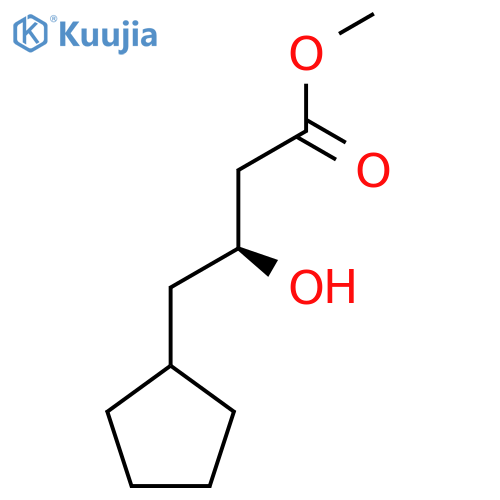

Methyl (3S)-4-cyclopentyl-3-hydroxybutanoate (CAS No. 2227828-95-5): A Comprehensive Overview

Methyl (3S)-4-cyclopentyl-3-hydroxybutanoate, identified by its CAS number 2227828-95-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its specific stereochemistry and structural features, has garnered attention for its potential applications in drug development and metabolic studies. The detailed exploration of this molecule not only highlights its chemical properties but also delves into its pharmacological significance and emerging research applications.

The molecular structure of methyl (3S)-4-cyclopentyl-3-hydroxybutanoate consists of a cyclopentyl group attached to a β-hydroxybutanoate moiety, with the (3S) configuration indicating the stereochemical orientation of the hydroxyl group. This stereochemistry is crucial as it influences the compound's interaction with biological targets and its overall pharmacological profile. The presence of the hydroxyl group makes this compound a potential intermediate in the synthesis of more complex molecules, particularly in the realm of chiral drugs where enantiomeric purity is paramount.

In recent years, there has been a growing interest in the development of chiral drugs due to their enhanced efficacy and reduced side effects compared to their racemic counterparts. Methyl (3S)-4-cyclopentyl-3-hydroxybutanoate serves as a valuable building block in this context, offering a scaffold that can be modified to produce novel therapeutic agents. The compound's ability to act as a precursor in asymmetric synthesis makes it particularly attractive for pharmaceutical researchers aiming to develop enantiomerically pure drugs.

One of the most compelling aspects of methyl (3S)-4-cyclopentyl-3-hydroxybutanoate is its potential role in metabolic studies. The β-hydroxybutanoate moiety is a key intermediate in various metabolic pathways, including the ketone body metabolism and the β-oxidation of fatty acids. Understanding the behavior of this compound within these pathways can provide insights into metabolic disorders and contribute to the development of therapeutic strategies targeting such conditions. Recent studies have begun to explore how modifications to this scaffold can influence metabolic flux and enzyme activity, paving the way for new treatments for metabolic diseases.

The pharmacological properties of methyl (3S)-4-cyclopentyl-3-hydroxybutanoate have also been investigated for their potential in modulating specific biological processes. The compound's structural features suggest interactions with various enzymes and receptors, making it a candidate for further exploration in drug discovery. For instance, its ability to mimic or inhibit certain enzymatic activities could be exploited to develop drugs targeting neurological disorders, inflammation, or other diseases where enzyme regulation plays a critical role.

Advanced computational methods have been increasingly employed to study the interactions between methyl (3S)-4-cyclopentyl-3-hydroxybutanoate and biological targets. Molecular docking simulations and quantum mechanical calculations have provided valuable insights into how this compound binds to its intended targets, offering a rational basis for designing more effective derivatives. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the binding affinities and mechanisms of action of novel compounds without extensive experimental screening.

The synthesis of methyl (3S)-4-cyclopentyl-3-hydroxybutanoate has also seen significant advancements, with modern synthetic techniques enabling higher yields and purities. Enzymatic resolutions and asymmetric hydrogenations have become particularly useful in producing enantiomerically pure forms of this compound. These methods not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste and energy consumption. The development of greener synthetic routes aligns with broader trends in pharmaceutical chemistry towards sustainable practices.

Future research directions for methyl (3S)-4-cyclopentyl-3-hydroxybutanoate include exploring its potential as an intermediate in peptide mimetics and other biologically active molecules. The cyclopentyl group provides a stable framework that can be modified to create complex structures with tailored biological activities. Additionally, investigating the compound's role in cell signaling pathways could uncover new therapeutic targets and mechanisms for treating various diseases.

In conclusion, methyl (3S)-4-cyclopentyl-3-hydroxybutanoate (CAS No. 2227828-95-5) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its unique structural features, stereochemical configuration, and potential applications make it a valuable asset in drug development and metabolic research. As our understanding of molecular interactions continues to evolve, compounds like methyl (3S)-4-cyclopentyl-3-hydroxybutanoate will undoubtedly play a crucial role in shaping the future of medicine.

2227828-95-5 (methyl (3S)-4-cyclopentyl-3-hydroxybutanoate) 関連製品

- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)

- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)

- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)

- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)

- 2228169-59-1(3-phenyl-1H-pyrazole-4-thiol)

- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)